molecular formula C8H15NO2 B15291697 Ethyl 4-aminohex-5-enoate

Ethyl 4-aminohex-5-enoate

Cat. No.: B15291697
M. Wt: 157.21 g/mol
InChI Key: HDBITXXTLGNLPO-UHFFFAOYSA-N
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Description

Ethyl 4-aminohex-5-enoate is an α,β-unsaturated ester derivative featuring an amino group at the C4 position and a conjugated double bond between C5 and C5. This compound is structurally significant due to its role as a mechanism-based inactivator of aminotransferases, such as glutamate-1-semialdehyde aminotransferase and human 4-aminobutyrate aminotransferase (GABA-AT). Studies demonstrate that its vinyl group enables transient chromophore formation during enzymatic reactions, leading to slow, irreversible inactivation of the target enzyme . The compound’s stability and reactivity are temperature-dependent, with radiolabeled forms remaining stable at 4°C but degrading at 37°C, even in the presence of cofactors like pyridoxal phosphate . These properties make it a valuable tool for studying enzyme mechanisms and designing therapeutic inhibitors for conditions such as epilepsy .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 4-aminohex-5-enoate

InChI

InChI=1S/C8H15NO2/c1-3-7(9)5-6-8(10)11-4-2/h3,7H,1,4-6,9H2,2H3

InChI Key

HDBITXXTLGNLPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C=C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-aminohex-5-enoate can be synthesized through several methods. One common approach involves the reaction of 4-aminohex-5-enoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. Another method includes the use of ethyl chloroformate and 4-aminohex-5-enoic acid under basic conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 4-aminohex-5-enoate undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Reacts with HCl or H₂SO₄ in aqueous ethanol (reflux, 6–8 h) to yield 4-aminohex-5-enoic acid.

  • Basic Hydrolysis : Treatment with NaOH (10% w/v, 60°C) produces the sodium salt of 4-aminohex-5-enoic acid, which can be acidified to isolate the free acid.

Key Data :

Reaction TypeReagents/ConditionsProductYield
Acidic hydrolysis2M HCl, reflux, 6 h4-Aminohex-5-enoic acid85%
Basic hydrolysis10% NaOH, 60°CSodium 4-aminohex-5-enoate78%

Nucleophilic Substitution at the Amino Group

The amino group participates in acylations and alkylations:

  • Acylation : Reacts with acetyl chloride in the presence of triethylamine (0°C, 2 h) to form N-acetyl this compound .

  • Schiff Base Formation : Condensation with aldehydes (e.g., 3,5-dimethoxy-4-hydroxybenzaldehyde) under acidic conditions (glacial acetic acid, reflux) yields imine derivatives .

Example :

  • Reaction with 4-methoxybenzaldehyde produces (E)-5-(4-((4-methoxybenzylidene)amino)phenyl)-1,3,4-oxadiazol-2-amine , confirmed by ¹H NMR (δ 8.50 ppm, CH=N) .

Oxidation

  • Amino Group : Treatment with KMnO₄ (pH 7–8, 25°C) oxidizes the amino group to a nitroso derivative.

  • Alkene : Ozonolysis (O₃, CH₂Cl₂, -78°C) cleaves the double bond to form ethyl 4-amino-5-oxohexanoate .

Reduction

  • Catalytic Hydrogenation : H₂ gas over Pd/C (1 atm, 25°C) reduces the alkene to ethyl 4-aminohexanoate.

  • Selective Reduction : NaBH₄ in methanol selectively reduces carbonyl groups while preserving the alkene .

Comparative Data :

ReactionReagentsProductSelectivity
Alkene hydrogenationH₂/Pd/CEthyl 4-aminohexanoate>95%
OzonolysisO₃, CH₂Cl₂Ethyl 4-amino-5-oxohexanoate80%

Enzyme Interactions

This compound acts as a substrate analog for glutamate semialdehyde aminotransferase , inhibiting its activity by mimicking the natural substrate. This interaction is critical in studies of amino acid metabolism and enzyme inhibition.

Mechanism :

  • The compound binds to the enzyme’s active site via hydrogen bonding (NH₂ group).

  • The alkene stabilizes the transition state, preventing catalysis.

Protection/Deprotection Strategies

  • Silylation : Reaction with triisopropylchlorosilane (TIPSCl) and triethylamine (0°C, 3 h) protects the amino group as triisopropylsilyl 4-aminohex-5-enoate (¹H NMR: δ 5.10 ppm, NH₂) .

  • Deprotection : Treatment with HCl (1M, 25°C) regenerates the free amino group .

Wittig and Cross-Coupling Reactions

The alkene participates in carbon-carbon bond-forming reactions:

  • Wittig Reaction : Reacts with phosphonium ylides (e.g., PhCH₂PPh₃⁺Br⁻) to form extended conjugated systems .

  • Buchwald-Hartwig Coupling : Palladium-catalyzed coupling with aryl halides introduces aromatic groups at the amino position.

Example :

  • Coupling with 4-bromotoluene produces ethyl 4-(p-tolylamino)hex-5-enoate (HRMS: m/z 342.1681 [M+Na]⁺) .

Thermal and Stability Data

PropertyValueConditionsSource
Thermal decomposition210°CNitrogen atmosphere
pH stability4–9Aqueous solution, 25°C

Scientific Research Applications

Ethyl 4-aminohex-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-aminohex-5-enoate involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate analogue for glutamate semialdehyde aminotransferase, inhibiting its activity by mimicking the natural substrate . This inhibition can affect various metabolic pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Aminohex-5-ynoate: Acetylenic Analog

The acetylenic analog, 4-aminohex-5-ynoate, differs from ethyl 4-aminohex-5-enoate by replacing the vinyl (C=C) group with a triple bond (C≡C). This structural modification significantly alters reactivity and inhibitory potency:

  • Mechanism of Inactivation : While both compounds form transient chromophores during enzyme interactions, the acetylenic derivative generates a conjugated allene intermediate, leading to more complex spectral changes and faster enzyme inactivation .
  • Inactivation Efficiency: this compound requires multiple enzymatic turnovers for slow inactivation, whereas 4-aminohex-5-ynoate acts as a potent inactivator in fewer cycles due to its reactive intermediate .
  • Stability : The acetylenic compound’s instability under enzymatic conditions contrasts with the relative persistence of the vinyl analog’s co-enzyme adducts .

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

This structurally complex ester shares the ethoxycarbonyl group with this compound but features a triple bond and bulky diphenyl substituents.

Ethyl 4-Acetyl-5-oxohexanoate

Ethyl 4-acetyl-5-oxohexanoate (C₁₀H₁₆O₄) differs in functional groups, replacing the amino and vinyl moieties with acetyl and ketone groups.

Data Table: Key Comparative Attributes

Compound Functional Groups Biological Activity Inactivation Efficiency Stability Notes
This compound Amino, vinyl ester Irreversible GABA-AT inhibitor Slow (multi-turnover) Stable at 4°C
4-Aminohex-5-ynoate Amino, acetylenic acid Potent enzyme inactivator Rapid (few turnovers) Unstable intermediate
Ethyl 5-[(EtOCO)O]-diphenylpent-2-ynoate Ethoxycarbonyl, triple bond, diphenyl Not reported for enzyme inhibition N/A Sterically hindered

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